1-(3,5-Dimethylisoxazol-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOJLNSJFRTBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507988 | |
| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-20-2 | |
| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 3,5 Dimethylisoxazol 4 Yl Ethanone and Its Analogues
Established Synthetic Pathways for the 3,5-Dimethylisoxazole (B1293586) Core
The construction of the 3,5-dimethylisoxazole framework is the foundational step for accessing the target compound and its derivatives. Several robust methods have been established, primarily relying on cycloaddition reactions and transition metal-catalyzed cross-coupling strategies.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions have become powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct C-H arylation of 3,5-dimethylisoxazole at the C4 position has been reported, demonstrating the feasibility of functionalizing this specific position, broader palladium-catalyzed methods are often employed to construct the isoxazole (B147169) ring itself or its precursors. researchgate.netacs.org For instance, palladium catalysts are used in [4+1] annulation pathways to create benzo[d]isoxazole structures from N-phenoxyacetamides and aldehydes. youtube.comresearchgate.net These strategies involve the activation of C-H bonds and the simultaneous formation of C-C and C=N bonds. youtube.comresearchgate.net Although applied to fused systems, the underlying principles of palladium-catalyzed C-H activation and coupling can be adapted for the synthesis of substituted isoxazoles.
In some approaches, palladium catalysts, in conjunction with various ligands like DPEPhos, facilitate the cyclization of precursors to form benzoheterocycles, a strategy that could be conceptually extended to isoxazole synthesis. The choice of ligands and reaction conditions, such as temperature and base, is critical for achieving high yields and selectivity. acs.org
Cycloaddition Reactions in Isoxazole Ring Formation
The most common and versatile method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. organic-chemistry.org This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with a dipolarophile, such as an alkyne or an alkene. organic-chemistry.orgnih.gov
A classic and direct route to the 3,5-dimethylisoxazole core involves the condensation reaction between 2,4-pentanedione and hydroxylamine (B1172632). This one-pot synthesis can be efficiently conducted under ultrasound irradiation in aqueous media without the need for catalysts, significantly reducing reaction times from 24 hours to just 10 minutes and achieving good yields. ias.ac.in
More broadly, for the synthesis of substituted isoxazoles, nitrile oxides are generated from precursors like hydroximoyl chlorides or aldoximes through dehydrohalogenation or oxidation. nih.govnih.govijpcbs.com For example, a mechanochemical approach using ball-milling allows for the solvent-free synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, often catalyzed by a recyclable Cu/Al2O3 nanocomposite. nih.gov This highlights a green chemistry approach to isoxazole synthesis. The reaction of nitrile oxides with β-dicarbonyl compounds like 1,3-diketones is another effective method for producing highly substituted isoxazoles in aqueous media under mild conditions. nih.govijpcbs.com
Table 1: Comparison of Synthetic Methods for the Isoxazole Core
| Method | Key Reagents | Conditions | Advantages |
| Condensation | 2,4-Pentanedione, Hydroxylamine | Ultrasound, Water, Room Temp | Fast, high yield, catalyst-free, green. ias.ac.in |
| [3+2] Cycloaddition | Terminal Alkyne, Hydroxyimodoyl Chloride | Ball-milling, Cu/Al2O3 catalyst | Solvent-free, scalable, recyclable catalyst. nih.gov |
| [3+2] Cycloaddition | 1,3-Diketone, Hydroximoyl Chloride | DIPEA (base), Water/MeOH | Fast, environmentally friendly, room temp. nih.govijpcbs.com |
| Palladium Catalysis | N-Phenoxyacetamide, Aldehyde | Pd(TFA)2, TBHP | Forms fused isoxazoles, C-H activation. youtube.comresearchgate.net |
Direct Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone
While the construction of the isoxazole core is well-established, methods for the direct introduction of an ethanone (B97240) (acetyl) group at the C4 position are also crucial. The electron-rich nature of the 3,5-dimethylisoxazole ring facilitates electrophilic substitution at the 4-position.
Electrophilic acylation reactions, such as the Friedel-Crafts acylation, are standard methods for introducing acyl groups onto aromatic and heteroaromatic rings. sigmaaldrich.comwikipedia.orglibretexts.org This reaction typically employs an acyl chloride (e.g., acetyl chloride) or an anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comwikipedia.org The Lewis acid activates the acylating agent, generating a reactive acylium ion that then attacks the electron-rich C4 position of the 3,5-dimethylisoxazole ring. Subsequent workup yields the desired ketone, this compound.
Another relevant method is the Vilsmeier-Haack reaction, which is primarily used for formylation (introduction of a -CHO group) but can be adapted for acylation. organic-chemistry.orgijpcbs.comwikipedia.org This reaction uses a substituted amide (like N,N-dimethylformamide for formylation) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then attacks the activated heteroaromatic ring. While less common for acetylation, the principle of generating an electrophile to attack the isoxazole ring is analogous to the Friedel-Crafts approach.
Derivatization Strategies for Structural Elucidation and Activity Modulation
Once synthesized, this compound serves as a versatile platform for creating a diverse library of derivative compounds. Modifications can be made at various points on the molecule, most notably at the ethanone moiety and by using the isoxazole as a scaffold to attach chemical linkers.
Chemical Modifications at the Ethanone Moiety
The ketone functional group of the ethanone moiety is a prime site for chemical transformation, allowing for the introduction of new functionalities and the modulation of the molecule's properties. A common derivatization involves the reaction of the ketone with hydroxylamine hydrochloride to form an oxime. This reaction is often carried out in an alkaline medium. mdpi.com
These oximes can be further modified. For instance, in a study on analogous pyrazole (B372694) compounds, the oxime was treated with an alkyl halide in the presence of a base like sodium hydroxide (B78521) to yield oxime ether derivatives. mdpi.com This two-step process—oxime formation followed by etherification—demonstrates a straightforward strategy to extend the chemical structure from the ethanone group, providing a handle for further modifications or for tuning the steric and electronic properties of the molecule.
Incorporation of Diverse Chemical Linkers and Bridges
The 3,5-dimethylisoxazole scaffold is frequently used as a central anchor to which other chemical entities are attached, often via linkers or bridges extending from the ring. These modifications are critical for developing molecules with specific functions, such as photo-crosslinkers or biologically active agents.
For example, the isoxazole ring has been incorporated into larger molecules where it acts as a photo-crosslinking motif, enabling the study of interactions between small molecules and proteins. acs.orgwikipedia.org In some designs, a propargyl ether is attached to the molecule to allow for subsequent "click" chemistry reactions, demonstrating the use of a linker for bio-orthogonal functionalization. acs.orgwikipedia.org
In other applications, the 4-position of the 3,5-dimethylisoxazole ring is used as an attachment point for complex side chains. A notable example involves a derivative where a methyl group at the C4-position serves as a linker to a pyrazole ring, which is part of a larger structure designed as a bitter modifying flavor compound. Similarly, a sulfonyl group can act as a bridge, as seen in the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, where the isoxazole and cytisine (B100878) moieties are connected to create a novel hybrid molecule. These examples underscore the utility of the isoxazole core as a stable and modifiable platform for constructing complex chemical architectures.
Table 2: Examples of Derivatization and Linker Strategies
| Starting Moiety | Modification/Linker | Reagents | Resulting Structure | Application |
| Ethanone | Oxime Ether Formation | 1. Hydroxylamine HCl, NaOH2. Alkyl Halide, Base | Isoxazole-C(O)R → Isoxazole-C(=NOR')R | Structural Diversification mdpi.com |
| C4-Position | Methyl Linker | Multi-step synthesis | Isoxazole-CH₂-Pyrazole-... | Flavor Modification |
| C4-Position | Sulfonyl Bridge | 1. Sulfochlorination2. Amine coupling | Isoxazole-SO₂-Cytisine | Bioactive Compound Synthesis |
| Attached Group | Propargyl Ether Linker | Multi-step synthesis | Isoxazole-...-O-CH₂-C≡CH | Photo-crosslinking, Click Chemistry acs.orgwikipedia.org |
Molecular Hybridization with Other Bioactive Scaffolds (e.g., β-lactams, benzopyran-4-ones, phthalazinones)
Molecular hybridization is a prominent strategy in drug discovery, aiming to create novel chemical entities by combining two or more pharmacophoric units from different bioactive molecules. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or even a dual mode of action. The this compound scaffold has been utilized in such hybridization efforts to explore new therapeutic agents.
β-Lactams: The fusion of an isoxazole ring with a β-lactam core is an area of interest due to the well-established antibacterial properties of β-lactam antibiotics. While direct hybridization with this compound is not extensively documented in the provided results, a synthetic pathway to β-lactams from isoxazole precursors has been established. An efficient and highly regioselective protocol has been developed for the preparation of 5-hydroxy-2-isoxazolines, which serve as versatile synthons for isoxazoles. These intermediates can be converted to β-lactams in a two-step process involving the synthesis of β-hydroxy oximes, thus offering a strategic route to isoxazolyl-substituted β-lactam hybrids. nih.gov
Benzopyran-4-ones: The benzopyran-4-one (chromone) nucleus is present in many natural products and exhibits a wide range of pharmacological activities. Researchers have hypothesized that conjugating isoxazoles with benzopyran-4-ones could yield compounds with significant pharmacological profiles. A series of hybrid compounds were synthesized where an isoxazole scaffold was linked to the 3-position of a benzopyran-4-one nucleus through various chemical linkers, including ester and amide bonds. nih.gov The synthesis typically involves the Vilsmeier-Haack formylation of ortho-hydroxy acetophenones to produce 3-formyl benzopyran-4-ones, which are then further functionalized and coupled with the isoxazole moiety. nih.gov
Table 1: Examples of Linkers Used in Benzopyran-4-one-Isoxazole Hybrids nih.gov
| Linker Type | Starting Material from Benzopyran-4-one | Starting Material from Isoxazole |
|---|---|---|
| Ester | 3-(Hydroxymethyl)substituted-4-oxo-4H-1-benzopyran | (3,5-Dimethylisoxazol-4-yl)carboxylic acid |
| Reverse Ester | 4-Oxo-4H-1-benzopyran-3-carboxylic acid | (3,5-Dimethylisoxazol-4-yl)methanol |
Phthalazinones: Phthalazinone derivatives are known to possess a variety of biological activities. The strategy of molecular hybridization has been applied to create novel compounds incorporating the phthalazinone core. For instance, a hybrid molecule, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, was synthesized and subsequently converted into a series of sulfonyl derivatives. nuph.edu.ua While this specific example does not involve an isoxazole moiety, it illustrates the principle of hybridizing the phthalazinone scaffold, a strategy that could be extended to include isoxazole-containing fragments to explore new chemical space and potential biological activities.
Functionalization for Specific Biological Targeting
The functionalization of the this compound scaffold, particularly at the 4-position, has been a key strategy for developing compounds with specific biological targets. A notable example is the development of bromodomain inhibitors.
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression. The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere of acetyl-lysine (KAc). nih.gov This mimicry allows molecules containing this scaffold to bind to the KAc-binding pocket of bromodomains, thereby inhibiting their function.
Researchers have designed and synthesized a series of 4-substituted 3,5-dimethylisoxazole derivatives to target the bromodomain and extra C-terminal domain (BET) family of proteins, which are implicated in cancer and inflammation. By modifying the substituent at the 4-position of the isoxazole ring, it is possible to modulate the binding affinity and selectivity for different bromodomains. nih.govresearchgate.net
For instance, a series of 4-phenyl-3,5-dimethylisoxazole derivatives were synthesized and evaluated as ligands for the first bromodomain of human BRD4 [BRD4(1)] and the bromodomain of human CREBBP. The synthesis involved a Suzuki coupling reaction between 4-bromo-3,5-dimethylisoxazole (B80238) and various substituted phenylboronic acids. nih.gov
Table 2: Examples of 4-Substituted 3,5-Dimethylisoxazole Derivatives as Bromodomain Ligands nih.gov
| Compound | 4-Position Substituent | Target Bromodomain(s) |
|---|---|---|
| 3a | 4-Methoxyphenyl | BET family |
| 3b | 3-Methoxyphenyl | BET family |
| 3c | 3-Ethoxyphenyl | BRD2(1), BRD4(1) |
| 4d | 3,5-Dimethoxyphenyl | BRD2(1), BRD4(1) |
The molecular docking and X-ray crystallographic analyses of these compounds revealed that the 3,5-dimethylisoxazole core occupies the acetyl-lysine binding pocket, with the nitrogen atom forming a key hydrogen bond with an asparagine residue (Asn140 in BRD4). The substituent at the 4-position extends into an adjacent hydrophobic pocket, and modifications to this group allow for the optimization of binding affinity and selectivity. nih.gov This structure-based design approach has led to the development of potent and selective BET bromodomain inhibitors with potential therapeutic applications in diseases like colorectal cancer. nih.gov
Regioselectivity and Stereochemical Control in Synthetic Approaches
The synthesis of substituted isoxazoles often presents challenges in terms of regioselectivity and stereochemical control, particularly when creating complex analogues of this compound.
Regioselectivity: A common and classical method for synthesizing the isoxazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, known as the Claisen isoxazole synthesis. nih.gov However, this reaction can often lead to the formation of a mixture of regioisomers, which can be difficult to separate. The regiochemical outcome is highly dependent on the reaction conditions and the structure of the substrates. nih.govyoutube.com
To address this challenge, methodologies have been developed to achieve regiochemical control. For instance, the use of β-enamino diketones as precursors in the cyclocondensation with hydroxylamine hydrochloride allows for the regioselective synthesis of different isoxazole isomers. The regioselectivity can be controlled by varying factors such as the solvent, the use of a base like pyridine, or the presence of a Lewis acid catalyst like BF₃·OEt₂. nih.gov These modifications influence which carbonyl group of the diketone preferentially reacts with the hydroxylamine, thereby directing the formation of a specific regioisomer.
Another important synthetic route to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The regioselectivity of this reaction is also a critical aspect. The use of copper(I) catalysts in these cycloadditions has been shown to provide 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org
Table 3: Factors Influencing Regioselectivity in Isoxazole Synthesis nih.gov
| Synthetic Method | Influencing Factors | Outcome |
|---|---|---|
| Claisen Condensation | pH, Solvent, Lewis Acids (e.g., BF₃·OEt₂) | Control over formation of different regioisomers |
Stereochemical Control: Achieving stereochemical control is crucial when synthesizing chiral analogues of this compound, as different stereoisomers can exhibit distinct biological activities. While the core isoxazole ring is aromatic and planar, stereocenters can be introduced in the substituents.
One strategy to control the stereochemistry of a reaction is through substrate control, where existing stereochemistry in a molecule influences the outcome of a subsequent reaction on that molecule. nih.gov An example of stereocontrolled synthesis involving an isoxazole moiety is the isoxazole-directed pinacol (B44631) rearrangement. This method allows for the stereocontrolled construction of angular stereogenic centers, demonstrating how the isoxazole ring can be used to direct the stereochemical outcome of a reaction. nih.gov
Furthermore, the synthesis of functionalized 4,5-dihydroisoxazoles (isoxazolines) can be regio- but not always stereoselective. For example, the base-promoted interaction of halogenoximes with dimethyl(vinyl)phosphine oxide can lead to the formation of diastereomeric mixtures of isoxazoline-dimethylphosphine oxide hybrids. nuph.edu.ua The control of stereochemistry in such reactions remains an active area of research.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Hydroxy-2-isoxazolines |
| β-Lactams |
| β-Hydroxy oximes |
| Benzopyran-4-ones (Chromones) |
| 3-Formyl benzopyran-4-ones |
| ortho-Hydroxy acetophenones |
| Phthalazinones |
| 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine |
| 4-Bromo-3,5-dimethylisoxazole |
| Phenylboronic acids |
| β-Enamino diketones |
| Nitrile oxides |
| 4,5-Dihydroisoxazoles (Isoxazolines) |
| Dimethyl(vinyl)phosphine oxide |
| Halogenoximes |
| Isoxazoline-dimethylphosphine oxide hybrids |
| 4-phenyl-3,5-dimethylisoxazole |
| 4-Methoxyphenyl-3,5-dimethylisoxazole |
| 3-Methoxyphenyl-3,5-dimethylisoxazole |
| 3-Ethoxyphenyl-3,5-dimethylisoxazole |
Advanced Spectroscopic and Structural Characterization of 1 3,5 Dimethylisoxazol 4 Yl Ethanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity established. nih.gov
¹H NMR spectroscopy provides information about the number, type, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of 1-(3,5-Dimethylisoxazol-4-yl)ethanone, distinct signals corresponding to the different proton environments are expected.
The three protons of the acetyl group (CH₃-C=O) are anticipated to appear as a sharp singlet, typically in the range of δ 2.3-2.5 ppm. researchgate.net The two methyl groups attached to the isoxazole (B147169) ring at positions 3 and 5 are also expected to produce singlets. Due to the asymmetry introduced by the acetyl group at the C4 position, these methyl groups are chemically non-equivalent and would likely appear as two separate signals, for instance around δ 2.4 and δ 2.6 ppm. nih.gov The exact chemical shifts are influenced by the solvent and the specific electronic environment created by neighboring functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl-CH₃ | 2.3 - 2.5 | Singlet |
| Isoxazole-CH₃ (C3) | ~2.4 | Singlet |
| Isoxazole-CH₃ (C5) | ~2.6 | Singlet |
Note: Values are estimations based on related structures and may vary with experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbonyl carbon of the acetyl group is expected to have the most downfield shift, typically appearing around δ 190-200 ppm. The carbons of the isoxazole ring have characteristic shifts; for a 4-substituted derivative, C3 and C5 have been observed at approximately δ 158 ppm and δ 174 ppm, respectively, while C4 appears more upfield around δ 113 ppm. nih.gov The methyl carbons attached to the ring are found at the most upfield positions, typically between δ 10-15 ppm, while the acetyl methyl carbon appears slightly more downfield, around δ 25-30 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 200 |
| Isoxazole C3 | ~158 |
| Isoxazole C4 | ~113 |
| Isoxazole C5 | ~174 |
| Acetyl-CH₃ | 25 - 30 |
| Isoxazole-CH₃ (C3) | 10 - 15 |
| Isoxazole-CH₃ (C5) | 10 - 15 |
Note: Values are estimations based on related structures and may vary with experimental conditions. nih.govresearchgate.net
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show no cross-peaks, as all the proton groups are isolated singlets with no adjacent protons to couple with, thereby confirming their isolation from each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show cross-peaks connecting the proton signal of the acetyl methyl group to its corresponding carbon signal, and likewise for the two methyl groups on the isoxazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. nih.govresearchgate.net For this compound, key HMBC correlations would include:
A cross-peak between the acetyl protons and the carbonyl carbon.
A cross-peak between the acetyl protons and the C4 carbon of the isoxazole ring.
Cross-peaks from the C3-methyl protons to the C3 and C4 carbons of the ring.
Cross-peaks from the C5-methyl protons to the C5 and C4 carbons of the ring.
These correlations collectively provide unequivocal proof of the compound's structural assembly. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a "fingerprint" based on the functional groups present.
For this compound, the most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically found in the region of 1680-1715 cm⁻¹. nist.gov Other characteristic vibrations would include C-H stretching from the methyl groups (around 2900-3000 cm⁻¹), C=N stretching of the isoxazole ring (around 1580-1650 cm⁻¹), and C-O ring stretching vibrations. mdpi.com Raman spectroscopy would also detect these vibrations, often with different relative intensities, providing complementary information. researchgate.net
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the confirmation of its elemental formula. mdpi.com
The molecular formula for this compound is C₇H₉NO₂, corresponding to a monoisotopic mass of approximately 139.0633 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value very closely. mdpi.com
Electron ionization mass spectrometry (EI-MS) also provides structural information through the analysis of fragmentation patterns. raco.catnist.gov For this compound, plausible fragmentation pathways include:
Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.
Loss of an acetyl radical (•COCH₃): This is often a major fragmentation pathway for acetyl-substituted compounds, leading to a stable [M-43]⁺ ion, which would correspond to the 4-isoxazolyl cation. nist.gov
Cleavage of the isoxazole ring itself, leading to smaller characteristic fragment ions.
X-ray Crystallography for Precise Solid-State Molecular Geometry Determination
Single-crystal X-ray crystallography provides the most definitive structural information for compounds that can be crystallized, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique yields accurate data on bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com
For a derivative like 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, X-ray analysis has been used to determine its exact spatial structure. nih.gov A similar analysis of crystalline this compound would confirm the planarity of the isoxazole ring and determine the orientation of the acetyl group relative to the ring. Furthermore, it would reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonds or C-H···O interactions that stabilize the crystal lattice. researchgate.net
Table 3: Example Crystallographic Data for a Related Heterocycle
| Parameter | Example Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 11.1149 (19) | researchgate.net |
| b (Å) | 8.1943 (13) | researchgate.net |
| c (Å) | 14.122 (2) | researchgate.net |
| β (°) | 93.554 (3) | researchgate.net |
| Volume (ų) | 1283.8 (4) | researchgate.net |
Note: This data is for 1-[5-(3,6-Dichloropyridin-2-yl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone and serves as an illustration of the type of data obtained from X-ray crystallography. researchgate.net
Chromatographic Techniques for Purification and Purity Assessment
The isolation and purification of this compound and its derivatives, along with the rigorous assessment of their purity, are critical steps in their synthesis and characterization. Chromatographic techniques are indispensable tools for these purposes, ensuring that the compounds are free from starting materials, byproducts, and other impurities. The selection of a specific chromatographic method depends on the scale of the separation, the physicochemical properties of the compound, and the required level of purity. Key techniques employed include Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fundamental and widely used technique for the qualitative monitoring of reactions involving isoxazole derivatives and for preliminary purity checks. researchgate.net Its primary advantages are speed, simplicity, and low cost. In the synthesis of novel isoxazole compounds, TLC is employed to track the progress of the reaction and to ensure its completion. researchgate.net For instance, in the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, which are structurally related to isoxazoles, TLC analysis of the reaction medium revealed the presence of E/Z isomer mixtures, which appeared as a double spot. mdpi.com This initial assessment is crucial for developing appropriate purification strategies.
Column Chromatography
For the preparative purification of this compound and its analogues, column chromatography is a standard and effective method. This technique allows for the separation of the desired compound from a mixture on a larger scale than TLC. The crude product mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and an appropriate solvent system (mobile phase) is used to elute the components at different rates.
In the synthesis of various isoxazole derivatives, column chromatography is the designated method for purification to obtain the pure product. evitachem.com For example, O-alkylation of oxime derivatives to produce oxime ethers results in products that are purified through column chromatography, yielding single isomers with yields ranging from 45–80%. mdpi.com The choice of eluent, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve the best separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the definitive assessment of purity and for the quantitative analysis of isoxazole derivatives. nih.gov It offers high resolution, sensitivity, and reproducibility. When combined with a mass spectrometer (LC-MS), it becomes an invaluable tool for both confirming the identity and determining the purity of drug-like molecules in discovery research. nih.gov
The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detection wavelength. For isoxazole-containing compounds and related heterocyclic structures, reverse-phase HPLC is commonly used. This involves a non-polar stationary phase (like C18) and a polar mobile phase.
A validated HPLC method for an isoxazole derivative, [¹⁸F]Fluoromisonidazole, provides a clear example of the typical parameters used for purity determination. iaea.org The method demonstrated high precision and robustness, proving its suitability for quality control. iaea.org While specific conditions vary, the principles are broadly applicable to derivatives of this compound.
Table 1: Example of HPLC Method Parameters for an Isoxazole Derivative
| Parameter | Condition |
| Instrument | Agilent chromatograph with UV and radioactivity detectors iaea.org |
| Column | C18 iaea.org |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724) iaea.orgresearchgate.net |
| Detection | UV detection iaea.org |
| Purpose | Determination of chemical and radiochemical purity iaea.org |
| Validation | Assessed for selectivity, linearity, precision, accuracy, and robustness iaea.org |
Table 2: Summary of Chromatographic Techniques for Isoxazole Derivatives
| Technique | Application | Phase | Key Findings |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity assessment | Stationary: Silica gelMobile: Varies (e.g., Hexane/Ethyl Acetate) | Used to ensure the completeness of reactions and identify the presence of isomers or impurities. researchgate.netmdpi.com |
| Column Chromatography | Preparative purification | Stationary: Silica gelMobile: Varies (e.g., Hexane/Ethyl Acetate) | Effective for isolating pure compounds from crude reaction mixtures, including the separation of isomers. mdpi.comevitachem.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis | Stationary: C18 (Reverse-Phase)Mobile: Water/Acetonitrile gradient | Provides high-resolution separation for accurate purity determination and is a key component of quality control. nih.goviaea.org |
Investigations into the Biological Activities and Mechanistic Pathways of 1 3,5 Dimethylisoxazol 4 Yl Ethanone Derivatives
Bromodomain and Extra-Terminal (BET) Protein Inhibition and Epigenetic Regulation
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that recognize acetylated lysine (B10760008) residues on histone tails. nih.gov This recognition is a key step in the recruitment of transcriptional machinery to specific gene promoters, driving the expression of genes involved in cell proliferation and survival. Consequently, the inhibition of BET proteins has become a promising therapeutic strategy for cancer. researchgate.netnih.gov Derivatives of 1-(3,5-dimethylisoxazol-4-yl)ethanone have been extensively investigated as inhibitors of this protein family. nih.govnih.gov
The 3,5-dimethylisoxazole (B1293586) group has been identified by multiple independent research groups as a highly effective bioisostere for acetylated lysine (KAc). nih.govnih.govacs.org This structural mimicry allows it to bind competitively to the KAc-binding pocket within bromodomains, effectively displacing the acetylated histone peptides that would normally bind there. nih.govacs.org This discovery has established the 3,5-dimethylisoxazole moiety as a foundational scaffold for designing competitive inhibitors of the interaction between bromodomains and histones. nih.govnih.gov The ability of this functional group to mimic KAc has been pivotal in the development of chemically distinct classes of bromodomain ligands. nih.govacs.orgrsc.org
Structure-guided optimization efforts have led to the development of 3,5-dimethylisoxazole derivatives that act as potent and efficient inhibitors of the BET bromodomain family. nih.gov X-ray crystallography studies have been instrumental in revealing the key molecular interactions responsible for the high-affinity binding of these compounds to the first bromodomain of BRD4 (BRD4(1)). nih.gov
Research has focused on developing inhibitors that are selective for specific bromodomains. The two tandem bromodomains of BET proteins, BD1 and BD2, have different functions, and selective inhibition of the BD1 domain can replicate the effects of inhibiting both domains in cancer models. nih.gov Recognizing that the BRD4-BD1 domain's function may be predominant in cancer, the development of selective BRD4-BD1 inhibitors is a rational approach. researchgate.net This has led to the discovery of potent chiral compounds with significant selectivity for inhibiting BET BD1 over BRDT-BD2. nih.gov For instance, compound 4d was developed with IC₅₀ values below 5 μM for both BRD2(1) and BRD4(1). nih.gov Further design and synthesis led to 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives, with compound DDT26 showing a potent inhibitory effect on BRD4 with an IC₅₀ value of 0.237 ± 0.093 μM. frontiersin.org
The role of BRD4 as an epigenetic reader makes it an attractive therapeutic target for cancers that rely on its function for transcriptional regulation. nih.gov Derivatives of this compound have shown significant promise in this area, particularly in breast cancer. frontiersin.org Studies have demonstrated that these compounds possess potent anti-breast cancer activity. frontiersin.org Specifically, derivatives like DDT26 have shown significant anti-proliferative effects against triple-negative breast cancer (TNBC) cell lines and the estrogen-receptor-positive MCF-7 cell line. frontiersin.org The development of novel BRD4 inhibitors with distinct mechanisms is crucial, as not all breast cancer subtypes respond uniformly to this class of drugs. frontiersin.org
Beyond breast cancer, these inhibitors have shown potential in treating hematological malignancies. researchgate.net Early clinical trials with BET inhibitors have shown promise in acute myeloid leukemia (AML). researchgate.net The development of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related heterocyclic compounds, has also been explored for their effects on prostate and breast cancer cell lines. preprints.org
By competitively binding to the acetyl-lysine pocket of bromodomains, this compound derivatives inhibit the recruitment of transcriptional complexes, thereby modulating gene expression. researchgate.netnih.gov A key downstream target of BRD4 is the proto-oncogene c-Myc, which plays a critical role in cell cycle progression and proliferation. nih.govresearchgate.net
Several studies have confirmed that treatment with these derivatives leads to the downregulation of c-Myc. For example, compound 11e was shown to induce the downregulation of c-Myc in MV4-11 leukemia cells. nih.gov Similarly, compound 11h was demonstrated to decrease c-Myc levels in HL-60 cells. researchgate.net This inhibition of a critical oncogenic transcription factor provides a clear mechanism for the antiproliferative effects observed with these compounds and underscores their potential as epigenetic modulators for cancer therapy. nih.gov
Antiproliferative and Antineoplastic Efficacy
The therapeutic potential of this compound derivatives is further evidenced by their broad antiproliferative and cytotoxic effects against a variety of cancer cell types in preclinical studies.
Derivatives built upon the 3,5-dimethylisoxazole scaffold have been systematically evaluated for their ability to inhibit the growth of numerous cancer cell lines. These assays are critical for determining the potency and selectivity of new chemical entities.
In the context of hematological cancers, derivatives have shown potent activity against leukemia cell lines. For example, pyridone derivatives incorporating the 3,5-dimethylisoxazole moiety exhibited significant antiproliferative activity against MV4-11 human leukemia cells, with compounds 11d , 11e , and 11f displaying IC₅₀ values of 0.19 μM, 0.32 μM, and 0.12 μM, respectively. nih.gov Research also indicates that the most promising 3,5-dimethylisoxazole derivatives displayed better anti-leukemia activities than the well-known BET inhibitor (+)-JQ1. researchgate.net
The efficacy of these compounds extends to solid tumors, particularly breast cancer. Phthalazinone derivatives containing the 3,5-dimethylisoxazol-4-yl group demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, and the ER-positive MCF-7 cell line. frontiersin.org Specific IC₅₀ values have been reported for certain derivatives against breast cancer cells. nih.gov
Below are tables summarizing the cytotoxic activities of various derivatives.
Table 1: Cytotoxicity (IC₅₀) of 3,5-Dimethylisoxazole Derivatives Against Human Leukemia Cell Lines Data for MV4-11, a human B-myelomonocytic leukemia cell line, is presented as a proxy for HL-60 (human promyelocytic leukemia cell line) due to similar lineage.
| Compound | Cell Line | IC₅₀ (μM) | Citation |
| 11d | MV4-11 | 0.19 | nih.gov |
| 11e | MV4-11 | 0.32 | nih.gov |
| 11f | MV4-11 | 0.12 | nih.gov |
Table 2: Cytotoxicity (IC₅₀) of 1,3,4-Oxadiazole Derivatives Against HCT116 Human Colon Cancer Cell Line Note: Data for structurally related heterocyclic compounds are shown as specific data for this compound derivatives against HCT116 were not available in the provided sources.
| Compound | Cell Line | IC₅₀ (μM) | Citation |
| AQ-12 | HCT116 | 5.11 ± 2.14 | nih.gov |
Table 3: Cytotoxicity (IC₅₀) of Various Derivatives Against Human Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) | Citation |
| DL-3 | MCF-7 | 3.54 ± 0.76 | nih.gov |
| DL-4 | MCF-7 | 4.75 ± 1.09 | nih.gov |
| AQ-12 | MCF-7 | 6.06 ± 3.09 | nih.gov |
| DL-3 | MDA-MB-231 | 5.3 ± 0.69 | nih.gov |
| DL-4 | MDA-MB-231 | 7.9 ± 0.99 | nih.gov |
These findings highlight the broad antiproliferative profile of compounds derived from the this compound scaffold, supporting their continued development as potential cancer therapeutics.
Exploration of Cellular Mechanisms Leading to Growth Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest)
Derivatives of the isoxazole (B147169) scaffold have been shown to exert their antiproliferative effects by triggering programmed cell death (apoptosis) and halting the cell division cycle at various checkpoints.
Studies on novel isoxazole-piperazine hybrids revealed that specific derivatives can induce apoptosis in human liver cancer cells. nih.gov The mechanism for this action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress within the cancer cells. nih.gov This oxidative stress subsequently activates the p53 tumor suppressor protein, a key regulator of cell fate, ultimately leading to apoptosis and cell cycle arrest. nih.gov Furthermore, these compounds were found to inhibit the cell survival pathway mediated by the protein kinase Akt. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, was also observed in liver cancer cells treated with these isoxazole derivatives. nih.gov
Further investigations into other isoxazole derivatives have elucidated their impact on the cell cycle. For instance, certain hybrid compounds containing both isoxazole and 1,2,3-triazole moieties have been shown to induce cell cycle arrest in the G2/M phase in lung cancer cells, an effect mediated by the activation of caspases 3 and 7. nih.gov Similarly, isoxazole derivatives have been reported to induce apoptosis in glioblastoma cells. researchgate.net In studies using breast cancer cell lines, a specific isoxazole derivative was found to cause cell cycle arrest at the S and G2/M phases, which was also linked to the activation of caspase-3/7. researchgate.net
The modification of natural products with isoxazole rings has also yielded potent compounds that influence cell cycle progression. Derivatives of the flavonoid hydnocarpin (B1239555) featuring an isoxazole ring were found to induce apoptosis and cause cell cycle arrest at both the G2/M and S phases in human melanoma and lung adenocarcinoma cells. nih.gov These findings collectively demonstrate that isoxazole-containing molecules can inhibit cancer cell proliferation through multiple, well-defined cellular pathways, primarily involving the induction of apoptosis and disruption of the cell cycle. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Optimized Antiproliferative Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer effects of isoxazole derivatives by identifying the chemical modifications that enhance their potency. Research has shown that the substitution pattern on the isoxazole core and its appended moieties significantly influences antiproliferative activity. nih.gov
For one series of 4,5-diarylisoxazoles, the presence of a 3-hydroxyl group on one of the aryl rings was found to be essential for potent antiproliferative and antimitotic activity; its removal led to a decrease in potency. nih.govmdpi.com In another class of isoxazole chalcone (B49325) derivatives, the addition of electron-donating groups, such as methoxy (B1213986) substituents, on the benzene (B151609) ring was shown to enhance anticancer activity. nih.govmdpi.com Conversely, other studies have found that the introduction of electron-withdrawing groups, like trifluoromethyl or chloro groups, can increase the antiproliferative effects of certain isoxazole derivatives. rsc.org
The position and nature of substituents can have a profound impact. In a series of derivatives made from the natural product forskolin, the addition of an acetyl group at the 7th position resulted in the highest activity against breast cancer cell lines, with an IC₅₀ value of 0.5 µM. nih.govmdpi.com Computational and in-silico models have also been developed to predict the antiproliferative activity of isoxazole derivatives, aiding in the virtual screening and design of new compounds with potentially greater potency. nih.gov Such studies have concluded that continued exploration of the substitution patterns on the isoxazole ring could lead to compounds with cytostatic action in the nanomolar range. nih.gov These SAR studies underscore the chemical tractability of the isoxazole scaffold and provide a rational basis for designing next-generation anticancer agents with improved efficacy. nih.govnih.govmdpi.com
Antimicrobial Spectrum and Efficacy
The isoxazole ring is a key component in several clinically used antibiotics, and its derivatives have been extensively investigated for their potential to combat a wide range of pathogenic microorganisms. mdpi.comnih.gov
Evaluation of Antibacterial Activity Against Pathogenic Strains
Derivatives containing a methylisoxazole moiety have demonstrated notable antibacterial activity. houstonmethodist.org Specifically, compounds that merge the 3-(5-methylisoxazol-3-yl) unit with a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine ring system have been synthesized and evaluated for their antibacterial effects. houstonmethodist.org
Studies on pyrazole-ethanone oxime esters, which are close structural isosteres of isoxazolyl-ethanone compounds, have shown strong inhibitory action against the DNA gyrase of both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov Certain compounds in this class exhibited IC₅₀ values as low as 0.125 µg/mL against the bacterial enzyme. nih.gov In a similar vein, other closely related pyrazole-ethanone derivatives, particularly those with a chloro-substituent on the phenyl ring, showed significant inhibitory activity against E. coli and S. aureus. jocpr.com
SAR studies have provided insights into the features that enhance antibacterial potency. For some isoxazole derivatives, antibacterial activity is improved by the presence of methoxy, dimethyl amino, or bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring. ijpca.org
Assessment of Antifungal Properties
The isoxazole scaffold is a component of several antifungal agents. Research into novel substituted isoxazolidine (B1194047) derivatives (which have a saturated isoxazole ring) has revealed potent and broad-spectrum antifungal activity. These compounds were effective against a wide variety of yeasts, dermatophytes, and systemic mycoses.
Particularly high efficacy was noted against Trichophyton sp., Microsporum sp., Epidermophyton floccosum, and Candida stellatoidea. The in vitro activity against Aspergillus fumigatus and Candida albicans was reported as moderate to potent. The most powerful compounds from this series, two bis(4-chlorophenyl) analogues, displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 7.0 µg/mL, which is comparable to or better than the standard antifungal drug ketoconazole (B1673606) (MIC range 0.2-20.0 µg/mL) in the same assays.
Table 1: In Vitro Antifungal Activity of the Most Potent Isoxazolidine Derivatives Data extracted from a study on substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives.
| Fungal Strain | Compound 18 MIC (µg/mL) | Compound 19 MIC (µg/mL) | Ketoconazole MIC (µg/mL) |
| Trichophyton sp. | 0.2 - 1.0 | 0.2 - 1.0 | 0.2 - 5.0 |
| Microsporum sp. | 0.2 - 0.5 | 0.2 - 0.5 | 0.2 - 2.5 |
| E. floccosum | 0.2 | 0.2 | 0.2 |
| C. stellatoidea | 0.5 | 0.5 | 1.0 |
| A. fumigatus | 7.0 | 7.0 | 20.0 |
| C. albicans | 3.5 | 3.5 | 10.0 |
Correlation of Structural Features with Antimicrobial Potency
SAR analyses have established clear links between the chemical structure of isoxazole derivatives and their antimicrobial efficacy. In the realm of antifungal activity, the substitution on the isoxazole or isoxazolidine ring is paramount. For one series of antifungal isoxazolidines, the presence of a bis(4-chlorophenyl) substitution pattern was identified as the key feature responsible for the most potent activity against a range of fungal pathogens.
Regarding antibacterial action, specific substitutions on aryl rings attached to the core heterocycle are critical. The presence of electron-withdrawing groups such as nitro and chloro moieties at the C-3 phenyl ring, and electron-donating or halogen groups like methoxy, dimethyl amino, and bromine at the C-5 phenyl ring, has been shown to enhance antibacterial effects. ijpca.org This indicates that a delicate electronic balance across the molecule is necessary for optimal interaction with bacterial targets.
Other Documented Biological Responses
Beyond their established antiproliferative and antimicrobial effects, compounds built on the isoxazole framework exhibit a remarkable diversity of other biological activities. The versatility of the isoxazole ring allows it to serve as a scaffold for developing agents with various therapeutic applications. nih.govmdpi.comresearchgate.net
Documented biological responses for isoxazole derivatives include:
Anti-inflammatory Activity : Certain isoxazole compounds have been developed as potent anti-inflammatory agents, with some acting as inhibitors of the cyclooxygenase (COX) enzymes. nih.govmdpi.com
Antiviral Activity : The isoxazole nucleus is present in molecules investigated for their ability to inhibit viral replication. nih.govmdpi.com
Analgesic Properties : The scaffold has been utilized to create compounds with pain-relieving effects. nih.govnih.gov
Anticonvulsant Activity : Derivatives have been designed and tested for their potential in managing seizures. nih.govnih.gov
Antioxidant Effects : Various substituted isoxazoles have demonstrated the ability to scavenge free radicals, indicating antioxidant potential. mdpi.comnih.gov
Anti-tubercular Activity : The isoxazole moiety has been incorporated into novel compounds tested against Mycobacterium tuberculosis. nih.gov
This wide range of activities highlights the importance of the isoxazole scaffold as a privileged structure in medicinal chemistry, capable of interacting with a multitude of biological targets to elicit diverse therapeutic effects. nih.govnih.gov
Analgesic Properties of Select Isoxazole Derivatives
The isoxazole nucleus is a key component in the development of new analgesic agents. nih.gov Researchers have synthesized and evaluated various isoxazole derivatives, demonstrating their potential to alleviate pain through different mechanisms of action. Studies have utilized standard preclinical models, such as the hot-plate test and acetic acid-induced writhing, to assess the antinociceptive effects of these compounds. tubitak.gov.trnih.gov
Several distinct classes of isoxazole derivatives have shown notable analgesic activity. For instance, a series of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives were synthesized and evaluated for their pain-relieving effects. tubitak.gov.tr In the hot-plate and acetic acid writhing tests, certain compounds exhibited analgesic profiles comparable to that of morphine. tubitak.gov.tr Similarly, isatino isoxazoline (B3343090) derivatives have been found to produce significant analgesic effects in the acetic acid-induced writhing model. nih.gov Other research has focused on isoxazole analogs of epibatidine, a potent alkaloid, to design new ligands for the nicotinic acetylcholine (B1216132) receptor, a key target in pain signaling. nih.gov In these studies, 2-(3-methyl-5-isoxazolyl)pyridine emerged as a derivative with a strong analgesic profile, an effect that was counteracted by a nicotinic receptor antagonist. nih.gov Further investigations into N-(4-methoxyphenyl)-based isoxazole derivatives using Eddy's hot plate method also identified compounds with good analgesic activity. sarpublication.com
| Isoxazole Derivative Class | Test Model | Key Research Finding | Citation |
|---|---|---|---|
| Isoxazolo[4,5-d]pyridazin-4(5H)-ones | Hot-plate test, Acetic acid writhing test | Compounds 4a, 4f, 4g, and 4i displayed analgesic profiles similar to the reference drug morphine. | tubitak.gov.trresearchgate.net |
| Isatino isoxazoline derivatives | Acetic acid-induced writhing | Compounds 6a1, 6b3, and 6a3 demonstrated significant analgesic activity. | nih.gov |
| 2-(3-methyl-5-isoxazolyl)pyridine | Hot-plate test | Exhibited the best analgesic profile in its series, which was partially prevented by a nicotinic receptor antagonist. | nih.gov |
| N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amines | Eddy's hot plate method | Compounds with 4-bromophenyl (BSM-IIID) and 4-chloro-3-nitrophenyl (BSM-IIIF) substitutions showed good analgesic activity. | sarpublication.com |
Modulation of Taste Receptors (e.g., Bitter Taste Inhibition)
The interaction of small molecules with taste receptors is a complex process crucial for flavor perception. The human sweet taste receptor, a heterodimer of T1R2 and T1R3 proteins, is a key target for understanding these interactions. Research into the chemoreception mechanism of this receptor has involved the use of synthetic probes to map binding sites and understand how ligands modulate receptor function. nih.gov
In this context, derivatives of lactisole, a known sweet taste inhibitor (negative allosteric modulator), have been developed for photoaffinity labeling studies. nih.gov These studies aim to elucidate the molecular basis of receptor-ligand interactions. Specifically, trifluoromethyldiazirinyl lactisole derivatives have been synthesized as chemical tools. The trifluoromethyldiazirinyl group serves as a photo-reactive probe that can form a covalent bond with the receptor upon UV irradiation, allowing for the identification of binding sites. Human sweet receptor assays have confirmed that synthetic lactisole derivatives containing this probe retain their affinity for the receptor, validating their use for functional analysis. nih.gov This chemical biology approach, using molecules structurally related to isoxazoles, provides a pathway to investigate the modulation of taste receptors.
| Derivative Type | Target Receptor | Research Application | Citation |
|---|---|---|---|
| Trifluoromethyldiazirinyl lactisole derivatives | Sweet Taste Receptor (T1R2–T1R3) | Used as photoaffinity probes to investigate the chemoreception mechanism and identify ligand binding sites. | nih.gov |
Hepatoprotective Investigations with Isoxazole-Containing Ligands
Liver injury is a significant health concern, and research into protective agents is ongoing. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, is a therapeutic target for liver diseases. Activation of FXR has been shown to reduce liver injury in various experimental models. acs.org
Novel isoxazole derivatives have been identified as potent FXR agonists. acs.org Building upon the structure of GW4064, an early nonsteroidal FXR agonist, researchers developed new isoxazoles with improved properties. Through pharmacological characterization and molecular docking, several compounds were identified that demonstrated nanomolar potency in activating FXR. One particular derivative, designated as compound 20, was found to be a potent and orally active FXR agonist. In preclinical models, this compound successfully rescued mice from acute liver failure induced by an overdose of acetaminophen, and this protective effect was shown to be dependent on FXR activation. acs.org Other studies have explored indole-isoxazole hybrids for their effects on hepatocellular carcinoma cell lines, indicating the broader interest in isoxazole scaffolds for addressing liver pathologies. nih.gov
| Derivative Class | Mechanism of Action | Experimental Model | Key Finding | Citation |
|---|---|---|---|---|
| Novel Isoxazole Derivatives (e.g., Compound 20) | Farnesoid X Receptor (FXR) Agonist | Acetaminophen-induced acute liver failure in mice | Compound 20, a potent and orally active FXR agonist, prevented liver injury in a FXR-dependent manner. | acs.org |
| Indole-3-isoxazole-5-carboxamides | Cytotoxic activity | Hepatocellular carcinoma cell lines (Huh7) | Certain derivatives showed potent anticancer activities and caused cell cycle arrest. | nih.gov |
Anticonvulsant Activities
Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects is a major research goal. pharmahealthsciences.net Isoxazole derivatives have emerged as a promising class of compounds with significant anticonvulsant potential. espublisher.com Their activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and absence seizures, respectively. pharmahealthsciences.netatiner.gr
One line of research has focused on benzo[d]isoxazole derivatives as selective blockers of the voltage-gated sodium channel NaV1.1. acs.orgnih.gov Within this series, a compound identified as Z-6b showed high protection against MES-induced seizures, with a median effective dose (ED₅₀) of 20.5 mg/kg. nih.gov Patch-clamp experiments confirmed that this compound significantly and selectively inhibited NaV1.1 channels over other sodium channel subtypes. acs.orgnih.gov Other studies have synthesized and screened libraries of isoxazole derivatives, revealing important structure-activity relationships. For example, isoxazoles featuring a nitrated aromatic ring at the 5-position and a hydroxyl-substituted phenyl ring at the 3-position demonstrated maximal protection against convulsions in both MES and PTZ models. pharmahealthsciences.net
| Isoxazole Derivative Class | Proposed Mechanism | Test Model | Key Finding | Citation |
|---|---|---|---|---|
| Benzo[d]isoxazole derivatives | Selective NaV1.1 channel blocker | Maximal Electroshock (MES) | Compound Z-6b displayed high protection with an ED₅₀ value of 20.5 mg/kg. | acs.orgnih.gov |
| Substituted isoxazoles | Not specified | MES and Pentylenetetrazole (PTZ) | Compounds with a nitrated aromatic ring at C5 and a hydroxyl-substituted phenyl ring at C3 showed maximum protection. | pharmahealthsciences.net |
| Isoxazole-4-carboxamide derivatives | AMPA receptor inhibitor | Biophysical assays | Potent inhibition of AMPA receptor activity, suggesting potential for seizure control. | researchgate.net |
Enzyme Inhibitory Actions (e.g., COX Enzymes, Histone Deacetylase 1)
The versatility of the isoxazole scaffold allows it to interact with a wide range of enzymes, making it a valuable template for designing specific inhibitors for various therapeutic targets. Notable examples include the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation, and histone deacetylases (HDACs), which are targets in cancer therapy. nih.govnih.gov
Cyclooxygenase (COX) Enzyme Inhibition COX enzymes (COX-1 and COX-2) are key mediators of inflammation and pain. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Research has shown that diarylisoxazole derivatives can act as potent and often selective COX inhibitors. nih.gov For example, studies on new isoxazole derivatives have identified compounds with high selectivity for COX-2 over COX-1. nih.gov One compound, C6, was found to be a particularly potent COX-2 inhibitor with an IC₅₀ value of 0.55 µM. nih.gov Other work has focused on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, with most compounds showing greater selectivity for COX-2. researchgate.net The diarylisoxazole scaffold is a common feature in several COX-1 selective NSAIDs, and structural studies have elucidated the specific binding interactions within the enzyme's active site that confer this selectivity. nih.gov
| Isoxazole Derivative Class | Enzyme Target | Key Research Finding | Citation |
|---|---|---|---|
| Diarylisoxazoles (e.g., C6) | COX-2 | Compound C6 was a potent and selective COX-2 inhibitor with an IC₅₀ of 0.55 µM. | nih.gov |
| Isoxazolo[4,5-d]pyridazin-4(5H)-ones | COX-1 and COX-2 | Most derivatives showed inhibitory activity against both enzymes, with a slight preference for COX-2. | researchgate.net |
| Mofezolac and P6 | COX-1 | X-ray crystallography revealed the structural basis for the selective inhibition of COX-1 by these diarylisoxazoles. | nih.gov |
| 2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)ethan-1-one derivative (IXZ3) | COX-2 | Exhibited potent activity against COX-2 with an IC₅₀ value of 0.95 μM. | aalto.fi |
Histone Deacetylase (HDAC) Inhibition HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy for cancer treatment. nih.govtandfonline.com A significant challenge in developing HDAC inhibitors is moving away from hydroxamic acid-based compounds, which can have associated toxicity. nih.gov To address this, a novel 3-hydroxy-isoxazole moiety has been explored as a zinc-binding group (ZBG) for interacting with the HDAC active site. nih.govtandfonline.com A series of derivatives incorporating this new ZBG were synthesized and tested for their ability to inhibit HDAC6, a specific isoform that is a target for cancer therapy. tandfonline.comresearchgate.net In vitro tests showed that some of these compounds could inhibit HDAC6 with good potency, with the most effective candidate achieving an IC₅₀ of 700 nM. nih.gov In a separate study, an isoxazole-3-hydroxamate derivative, SS-208, was identified as a novel, selective HDAC6 inhibitor that demonstrated significant antitumor activity in a melanoma mouse model, believed to be mediated by an immune response. nih.gov
| Isoxazole Derivative Class | Enzyme Target | Key Research Finding | Citation |
|---|---|---|---|
| 3-hydroxy-isoxazole derivatives | HDAC6 | A new class of inhibitors using a novel zinc-binding group; the best candidate had an IC₅₀ of 700 nM. | nih.govtandfonline.comresearchgate.netunica.it |
| Isoxazole-3-hydroxamate derivative (SS-208) | HDAC6 | A novel selective inhibitor that reduced tumor growth in vivo, likely through immune system modulation. | nih.gov |
Computational Chemistry and in Silico Approaches in Research on 1 3,5 Dimethylisoxazol 4 Yl Ethanone
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to understand and predict the interaction between a small molecule ligand, such as a derivative of 1-(3,5-Dimethylisoxazol-4-yl)ethanone, and a biological macromolecule, typically a protein or enzyme.
Research on isoxazole-containing compounds has extensively used molecular docking to identify potential biological targets and elucidate binding mechanisms. For instance, studies on various isoxazole (B147169) derivatives have shown their potential to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory therapies. nih.gov Docking simulations for these derivatives reveal that the isoxazole scaffold can form crucial hydrogen bonds and hydrophobic interactions within the active site of these enzymes. nih.govresearchgate.net The 3,5-dimethylisoxazole (B1293586) moiety, as found in the title compound, has been identified as a novel bioisostere for acetyl-lysine, enabling it to bind to bromodomains, which are readers of the histone-acetylation code. nih.gov X-ray crystallography and docking studies have confirmed that the isoxazole oxygen atom can form a key hydrogen bond with the conserved asparagine residue (N140 in BRD4) in the binding pocket of bromodomain-containing proteins. nih.gov
The general process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and a 3D model of the ligand. Software like AutoDock, Glide, or MOE is then used to systematically explore various binding poses of the ligand within the receptor's active site, scoring each pose based on a force field that estimates the binding affinity. The results highlight the most stable binding modes and the specific amino acid residues involved in the interaction. For this compound, docking could predict its binding affinity to targets where the acetyl group and the dimethylisoxazole ring play specific recognition roles.
| Isoxazole Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 4-Phenyl-3,5-dimethylisoxazole analog | BRD4(1) Bromodomain | Not specified (IC50 <5 µM) | N140, Y97 | nih.gov |
| Thiazole Schiff base with furan (B31954) ring | DNA Gyrase | -7.43 | Not specified | nih.gov |
| Imidazo[2,1-b] nih.govevitachem.comresearchgate.netthiadiazole derivative | TGF-β Type I Receptor Kinase | Not specified | Strong H-bonding and hydrophobic interactions | nih.gov |
| 1,3,4-Oxadiazole derivative | Cyclooxygenase (COX) | Not specified | Not specified | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netniscpr.res.in Methods like B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVDZ) are commonly employed to optimize the molecular structure of heterocyclic compounds and calculate a wide range of molecular properties. researchgate.netniscpr.res.innih.gov These calculations provide fundamental information that complements experimental findings from techniques like NMR and FT-IR spectroscopy. nih.govmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For isoxazole derivatives, FMO analysis helps predict the most probable sites for electrophilic and nucleophilic attacks and understand charge transfer interactions within the molecule. nih.gov DFT calculations can map the electron density distribution of the HOMO and LUMO across the molecular structure. In a typical isoxazole derivative, the HOMO might be localized on the electron-rich parts of the molecule, while the LUMO is often distributed over the electron-deficient regions. For this compound, the HOMO is expected to have significant contributions from the isoxazole ring, while the LUMO would likely be centered on the acetyl group and the N-O bond of the ring.
| Compound Type/Name | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | -6.494 | -2.729 | 3.765 | nih.gov |
| Triazole Tautomer (Form 1A) | -6.313 | -0.571 | 5.742 | researchgate.net |
| 1-[5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl]ethanone | Not specified | Not specified | 2.94 | nih.gov |
| Pyridine-based 1,2,4-triazole (B32235) derivative | -6.39 | -1.87 | 4.52 | nih.gov |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed picture of charge transfer, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. The analysis examines all possible interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)).
| Molecule Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|---|
| Furan-imidazole derivative | LP(1) N3 | π(C1-C2) | 23.45 | researchgate.net |
| Furan-imidazole derivative | π(C4-C5) | π(C1-C2) | 19.71 | researchgate.net |
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | LP(1) N2 | π*(C5-C10) | 49.65 | nih.gov |
DFT calculations are also used to compute various chemical reactivity descriptors that help in predicting the reactive sites of a molecule. Molecular Electrostatic Potential (MEP) maps are a particularly intuitive tool. An MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). niscpr.res.innih.gov
For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen of the ethanone (B97240) group, making it a primary site for electrophilic interactions. The nitrogen atom of the isoxazole ring would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl groups and potentially the carbon atom of the carbonyl group would show positive potential (blue), indicating sites susceptible to nucleophilic attack. Fukui functions, another set of descriptors derived from DFT, provide a more quantitative measure of the reactivity at each atomic site, distinguishing susceptibility to nucleophilic, electrophilic, or radical attack.
Quantitative Structure-Activity Relationship (QSAR/QSRT) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical, electronic, topological) and experimentally measured activity (e.g., IC50 values).
For classes of compounds like isoxazole derivatives, QSAR studies are valuable for guiding the design of new, more potent analogs. nih.govmdpi.com The process involves:
Data Set Preparation: A set of isoxazole derivatives with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that relates the descriptors to the activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation (using a test set of compounds not included in model training, R²_pred). nih.gov
A validated QSAR model for isoxazole derivatives could be used to predict the biological activity of this compound or its novel analogs, helping to prioritize which compounds to synthesize and test.
| Study/Model Type | Correlation Coefficient (R²) | Cross-validation (q²) | External Validation (R²_pred) | Reference |
|---|---|---|---|---|
| 3D-QSAR on ethanone derivatives (Receptor-guided) | 0.932 | 0.640 | Not reported | nih.gov |
| 2D-QSAR on triazinyl-benzenesulfonamides | 0.828 (HCT-116) | 0.741 | 0.758 | mdpi.com |
| QSAR on tetrahydrobenzo-thiazol derivatives (MLR) | 0.90 | Not reported | Reported | researchgate.net |
| QSAR on tetrahydrobenzo-thiazol derivatives (ANN) | 0.92 | Not reported | Reported | researchgate.net |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used to forecast these properties early in the drug discovery process, reducing the risk of late-stage failures. nih.gov These tools use computational models to predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. nih.govnih.gov
Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. For this compound and its derivatives, ADMET prediction servers (e.g., SwissADME, pkCSM) can quickly evaluate their potential. nih.govals-journal.com For example, studies on various heterocyclic compounds, including those with isoxazole cores, routinely employ these predictions to screen out compounds with poor ADMET profiles, such as those predicted to be hepatotoxic, carcinogenic, or have low gastrointestinal absorption. als-journal.comnih.gov
| Compound Class | Predicted Property | Finding/Value | Significance | Reference |
|---|---|---|---|---|
| Sulfonamide-pyridine derivatives | Intestinal Absorption | High | Good oral bioavailability | nih.gov |
| Thiazole Schiff bases | Hepatotoxicity | No | Lower risk of liver damage | als-journal.com |
| Thiazole Schiff bases | Carcinogenicity | No | Lower cancer risk | als-journal.com |
| 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl) derivative (S6821) | Mutagenicity (in vitro) | Not mutagenic | Genetically non-toxic | nih.gov |
| Indole derivatives | BBB Permeability | Low | Less likely to cause CNS side effects | researchgate.net |
Future Perspectives and Emerging Research Directions
Development of Next-Generation Synthetic Methodologies
The evolution of synthetic strategies for 3,5-dimethylisoxazole (B1293586) derivatives has been crucial for advancing drug discovery efforts. Early methods often relied on classical condensation and cyclization reactions. However, the future of synthesizing complex molecules based on the 1-(3,5-dimethylisoxazol-4-yl)ethanone core lies in more advanced, efficient, and selective techniques.
Recent progress has highlighted the power of transition-metal catalysis. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become instrumental. Researchers have successfully used potassium (3,5-dimethylisoxazol-4-yl)trifluoroborate, a stable and efficient coupling partner, to react with a wide array of aryl halides. nih.govacs.org This method offers high yields and tolerates diverse functional groups, enabling the rapid generation of libraries of 4-aryl-3,5-dimethylisoxazoles for structure-activity relationship (SAR) studies. nih.govacs.org
Other emerging methodologies include:
Direct C-H Activation: Palladium-catalyzed direct arylation of the C-4 position of 3,5-dimethylisoxazole represents a more atom-economical approach, avoiding the pre-functionalization step of creating a boronic acid or trifluoroborate salt. nih.govacs.org
1,3-Dipolar Cycloadditions: This remains a fundamental and powerful method for constructing the isoxazole (B147169) ring itself from nitrile oxides and alkynes, with modern variations offering greater control over regioselectivity. rsc.org
Green Chemistry Approaches: Future synthetic developments will likely focus on environmentally benign methods, utilizing safer solvents, reducing waste, and employing catalytic processes to minimize the environmental footprint of drug manufacturing. rsc.org
These next-generation methodologies not only improve efficiency but also expand the accessible chemical space, allowing for the creation of more complex and finely-tuned molecules.
Elucidation of Novel Biological Targets and Therapeutic Applications
While the inhibition of BET bromodomains, particularly BRD4, is the most well-documented application for this class of compounds, ongoing research is uncovering new biological targets and therapeutic possibilities. nih.govox.ac.uk The isoxazole scaffold is recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. rsc.orgresearchgate.netmdpi.com
Future research is focused on:
Expanding Beyond Cancer: While potent anti-proliferative effects have been demonstrated in acute myeloid leukemia, colorectal cancer, and breast cancer cell lines, the role of these compounds in other diseases is a key area of investigation. nih.govox.ac.ukfrontiersin.org Their anti-inflammatory properties suggest potential applications in autoimmune disorders and other inflammatory conditions. nih.gov
Antiviral Agents: A recent study highlighted the potential of isoxazole-based small molecules as potent antiviral agents against the Zika virus (ZIKV), a significant global health threat. nih.gov One derivative, compound 7l, showed promising activity and a good safety profile, opening a new avenue for therapeutic development. nih.gov
Targeting Other Bromodomain Families: The human proteome contains 61 bromodomains across 46 different proteins. semanticscholar.org While the focus has been on the BET family, derivatives of this compound could be optimized to selectively target other bromodomain-containing proteins, thereby exploring their roles in a wider range of cellular processes and diseases.
Dual-Target Inhibitors: Research has shown that some derivatives can inhibit multiple targets. For instance, the compound DDT26 was found to inhibit not only BRD4 but also Poly (ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. frontiersin.org This polypharmacology could lead to more effective treatments, particularly for complex diseases like cancer.
Table 1: Investigated Therapeutic Applications for 3,5-Dimethylisoxazole Derivatives
| Therapeutic Area | Specific Target/Disease | Key Findings | Reference(s) |
|---|---|---|---|
| Oncology | BET/BRD4 Inhibition (AML, Colorectal, Breast Cancer) | Potent anti-proliferative activity; downregulation of oncogenes like c-MYC. | nih.govox.ac.ukfrontiersin.org |
| Oncology | Dual BRD4/PARP1 Inhibition | A single compound (DDT26) inhibits both targets, offering a potential synergistic anti-cancer effect. | frontiersin.org |
| Virology | Zika Virus (ZIKV) | Identification of an isoxazole derivative (7l) with potent anti-ZIKV activity and a good in vitro safety profile. | nih.gov |
| Inflammation | General Anti-inflammatory | Competitive inhibition of the bromodomain-acetylated lysine (B10760008) interaction has known anti-inflammatory properties. | nih.gov |
Rational Design Principles for Enhanced Selectivity and Efficacy
The success of the 3,5-dimethylisoxazole scaffold is rooted in structure-based drug design. X-ray crystallography has provided high-resolution images of these compounds bound to their targets, such as the first bromodomain of BRD4 (BRD4(1)), offering critical insights for optimization. acs.orgacs.org
Key rational design principles include:
KAc-Binding Pocket Interaction: The 3,5-dimethylisoxazole core sits (B43327) snugly in the acetylated lysine binding pocket, where its nitrogen atom forms a crucial hydrogen bond with a conserved asparagine residue (Asn140 in BRD4). acs.orgfrontiersin.org This interaction is the anchor for its inhibitory activity.
Exploiting Adjacent Pockets: Modifications to the 4-position substituent are critical for enhancing potency and selectivity. For example, attaching a phenyl ring at this position allows it to sit on a hydrophobic shelf of tryptophan, proline, and phenylalanine residues (the WPF shelf). semanticscholar.orgacs.org Further substitutions on this phenyl ring can extend into other channels, such as the ZA channel, to form additional interactions and improve affinity. semanticscholar.orgacs.org
Bivalent Inhibitors: Taking advantage of the fact that BRD4 has two tandem bromodomains (BD1 and BD2), researchers have designed dimeric molecules. By linking two 3,5-dimethylisoxazole pharmacophores with an appropriate linker, these bivalent inhibitors can engage both domains simultaneously, leading to a significant increase in potency. nih.gov
Improving Selectivity: Rational design is also used to improve selectivity and avoid off-target effects. For example, SAR studies helped optimize isoxazole ligands to be highly selective for the nuclear receptor RORγt over PPARγ, reducing potential side effects. dundee.ac.uk
Table 2: Structure-Activity Relationship (SAR) Insights for BRD4 Inhibition
| Molecular Modification | Target Interaction Site | Effect on Activity | Reference(s) |
|---|---|---|---|
| 3,5-Dimethylisoxazole Core | KAc-binding pocket | Mimics acetylated lysine; forms key H-bond with Asn140. | acs.orgfrontiersin.org |
| 4-Phenyl Group | WPF shelf | Occupies a hydrophobic region, enhancing binding affinity. | semanticscholar.orgacs.org |
| Substituents on Phenyl Ring | ZA channel | Can form additional hydrogen bonds with water molecules or protein residues, increasing potency. | semanticscholar.orgacs.org |
| Dimerization of Pharmacophore | BD1 and BD2 domains | Simultaneous binding to both bromodomains of BRD4 significantly increases anti-proliferative activity. | nih.gov |
Investigation of Synergistic Effects in Combination Therapies
The future of cancer treatment increasingly points toward combination therapies to overcome resistance and enhance efficacy. As epigenetic modulators, inhibitors derived from this compound are prime candidates for such strategies. The rationale is that by altering gene expression, these inhibitors can sensitize cancer cells to other therapeutic agents.
An emerging area of great interest is the development of single molecules that hit multiple targets, a concept that internalizes the combination therapy principle. The discovery of compound DDT26, a 3,5-dimethylisoxazole derivative that inhibits both BRD4 and PARP1, is a landmark finding in this area. frontiersin.org This dual activity is particularly relevant for treating certain types of breast cancer where both pathways are critical.
Future research will likely explore combining BET inhibitors with a range of other treatments, including:
Other epigenetic drugs (e.g., HDAC inhibitors)
Chemotherapy agents
Kinase inhibitors
Immunotherapy (e.g., checkpoint inhibitors)
The goal is to identify synergistic combinations that produce a greater therapeutic effect than the sum of the individual drugs, potentially allowing for lower doses and reduced toxicity.
Advancements in Computational Modeling for De Novo Drug Design
Computational chemistry has been indispensable in the development of 3,5-dimethylisoxazole derivatives. Molecular docking has been routinely used to predict and rationalize the binding modes of newly synthesized compounds within the BRD4 active site, guiding the entire design process. acs.orgnih.govfrontiersin.org Docking studies have successfully explained why certain modifications lead to higher affinity, for example, by predicting favorable hydrogen bonds with water molecules or key residues in the binding pocket. semanticscholar.orgacs.org
The next frontier is the application of more advanced computational techniques for de novo drug design. Instead of merely evaluating human-designed ideas, these methods use algorithms to design novel molecules from scratch. Leveraging the vast amount of existing structural data from X-ray crystallography and SAR studies, computational models can:
Generate novel molecular structures optimized to fit the known pharmacophore requirements of the target.
Predict key properties like binding affinity, selectivity, and pharmacokinetic profiles before synthesis is even attempted.
Explore a much larger chemical space than is feasible through traditional synthesis and screening.
By integrating artificial intelligence and machine learning with structural biology data, researchers can accelerate the discovery of next-generation inhibitors based on the this compound scaffold, with properties tailored for enhanced efficacy and safety.
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing 1-(3,5-Dimethylisoxazol-4-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : A validated synthesis involves acetylation of 3,5-dimethyl-1-phenyl-1H-pyrazole using acetyl chloride (1.2 equiv) in the presence of SiO₂-H₂SO₄ as a catalyst. The reaction is conducted at 100°C for 3 hours, followed by neutralization with 1M KOH and extraction with dichloromethane (DCM). This method yields 79% pure product, confirmed by IR spectroscopy (C=O stretch at 1646 cm⁻¹) and elemental analysis (C: 76.4%, H: 6.5%, N: 8.0%) .
- Key Considerations : Catalyst efficiency and reaction time are critical for minimizing byproducts. Replicating this protocol requires strict temperature control and post-reaction quenching to prevent decomposition.
Q. What safety measures are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves for defects before use and dispose of contaminated gloves properly .
- Engineering Controls : Implement local exhaust ventilation to reduce airborne dust/aerosols. Avoid skin contact by using closed systems during transfers .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). No specific occupational exposure limits are reported, but standard lab hygiene practices (e.g., handwashing) are mandatory .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : A multi-technique approach is recommended:
- Elemental Analysis : Match experimental results (e.g., C: 76.4%, H: 6.5%) with theoretical values (Calcd: C: 76.3%, H: 6.4%) to confirm purity .
- Spectroscopy :
- IR : Identify carbonyl (C=O) stretches near 1646 cm⁻¹ and aromatic C=C vibrations at 1554 cm⁻¹ .
- NMR : Use ¹H/¹³C NMR to resolve methyl groups on the isoxazole ring and acetyl moiety.
- Chromatography : Gas chromatography (GC) with a ZB-5 column (30 m × 0.25 mm, helium carrier gas) under a 40–280°C gradient can assess purity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the isoxazole ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, highlighting nucleophilic/electrophilic sites. For instance, the acetyl group’s carbonyl may participate in hydrogen bonding, while the isoxazole ring’s nitrogen atoms could act as electron donors in ligand-receptor interactions (e.g., bromodomain binding, as suggested in bromodomain ligand studies) .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with electrophiles like methyl iodide).
Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC or GC-MS to rule out impurities (e.g., unreacted starting materials) that may skew bioactivity results .
- Dose-Response Studies : Test derivatives across a concentration gradient to identify non-linear effects. For example, notes that substituent position (e.g., phenyl vs. acetyl groups) alters bromodomain affinity, requiring systematic SAR (Structure-Activity Relationship) studies .
- Control Experiments : Include negative controls (e.g., parent isoxazole without the acetyl group) to isolate the contribution of functional groups.
Q. What challenges arise when scaling up synthesis, and how can purity be maintained?
- Methodological Answer :
- Catalyst Efficiency : SiO₂-H₂SO₄ may lose activity in larger batches due to uneven heating. Optimize stirring rates and consider alternative catalysts (e.g., zeolites) for homogeneous dispersion .
- Purification : Replace DCM extraction with continuous distillation or crystallization (e.g., using ethanol/water mixtures) to improve yield. Monitor purity via GC or LC-MS at each scale-up stage .
- Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to identify decomposition thresholds during prolonged heating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
